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molecular formula C13H14O B3004426 2,6-dicyclopropylbenzaldehyde CAS No. 945543-18-0

2,6-dicyclopropylbenzaldehyde

Cat. No. B3004426
M. Wt: 186.254
InChI Key: HWYOQLWMUUEWNA-UHFFFAOYSA-N
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Patent
US07875645B2

Procedure details

This compound was prepared using methodology described in Synthesis 1999, 2138-2144. A solution of cyclopropylmagnesium bromide was first prepared by dropwise addition of a solution of 4.06 ml (50.7 mmol) cyclopropyl bromide in 20 ml diethyl ether to 1.23 g (50.7 mmol) magnesium turnings followed by heating at reflux for 5 min. Meanwhile, to a solution of 2.50 g (12.7 mmol) butyl-[1-(2,6-difluoro-phenyl)-meth-(E)-ylidene]-amine in 15 ml ether at 0° C. was added 0.16 g (1.27 mmol) manganese(II) chloride. The freshly prepared solution of cyclopropylmagnesium bromide in diethyl ether was then added dropwise while the temperature of the reaction mixture was maintained at 5-10° C. After the addition was complete, the reaction mixture was stirred for 30 minutes at room temperature and then for 90 minutes at reflux. The reaction mixture was then cooled to room temperature and quenched by dropwise addition of water before being diluted with ethyl acetate. The mixture was then washed with saturated brine. The phases were separated and the organic phase was dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by flash chromatography (silica gel, toluene/heptane gradient) to afford 1.51 g (64%) of the title compound as a yellow oil. MS (EI): 158.1 ([M-CO]+, 100%).157.1 ([M-CHO]+., 25%), 129.2 ([M-CHO—C2H4]+., 90%), 115.1 ([M-CHO—C3H6]+., 43%).
Name
cyclopropylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.06 mL
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
manganese(II) chloride
Quantity
0.16 g
Type
catalyst
Reaction Step Two
Name
cyclopropylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[CH:1]1([Mg]Br)[CH2:3][CH2:2]1.[CH:6]1(Br)[CH2:8]C1.[Mg].C(/N=[CH:16]/[C:17]1[C:22](F)=[CH:21][CH:20]=[CH:19][C:18]=1F)CCC.[CH2:25]([O:27]CC)C>[Cl-].[Mn+2].[Cl-]>[CH:1]1([C:21]2[CH:20]=[CH:19][CH:18]=[C:17]([CH:16]3[CH2:6][CH2:8]3)[C:22]=2[CH:25]=[O:27])[CH2:3][CH2:2]1 |f:5.6.7|

Inputs

Step One
Name
cyclopropylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)[Mg]Br
Name
Quantity
4.06 mL
Type
reactant
Smiles
C1(CC1)Br
Name
Quantity
1.23 g
Type
reactant
Smiles
[Mg]
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
C(CCC)/N=C/C1=C(C=CC=C1F)F
Name
Quantity
15 mL
Type
reactant
Smiles
CCOCC
Name
manganese(II) chloride
Quantity
0.16 g
Type
catalyst
Smiles
[Cl-].[Mn+2].[Cl-]
Step Three
Name
cyclopropylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
described in Synthesis 1999, 2138-2144
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
for 90 minutes at reflux
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched by dropwise addition of water
ADDITION
Type
ADDITION
Details
before being diluted with ethyl acetate
WASH
Type
WASH
Details
The mixture was then washed with saturated brine
CUSTOM
Type
CUSTOM
Details
The phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel, toluene/heptane gradient)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)C1=C(C=O)C(=CC=C1)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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